

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

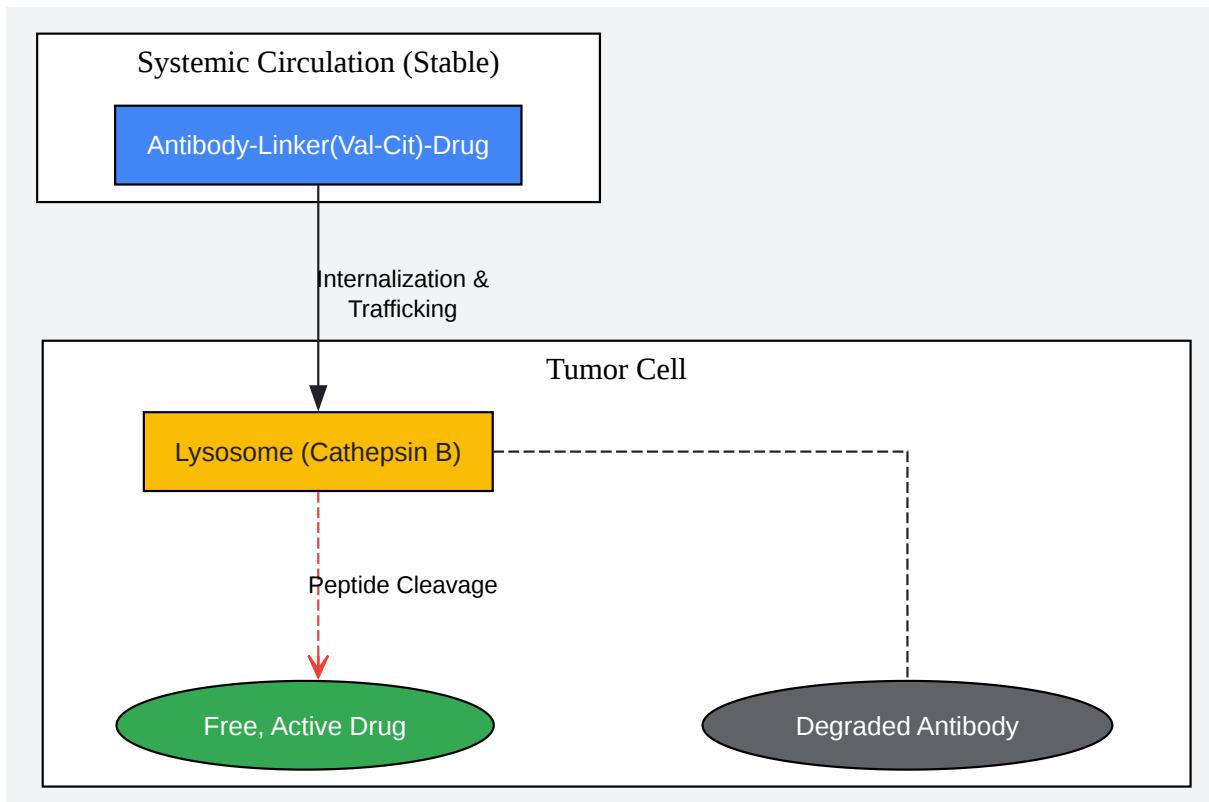
Compound Name: TCO-PEG4-VC-PAB-MMAE

Cat. No.: B13784200

[Get Quote](#)

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics, primarily developed for oncology.^[1] They consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently attached to a highly potent cytotoxic payload via a chemical linker.^{[1][2]} The success of an ADC is critically dependent on the properties of this linker, which must balance two paradoxical requirements: maintaining a stable connection between the antibody and payload during systemic circulation to prevent premature drug release and off-target toxicity, while allowing for efficient and selective release of the cytotoxic agent at the tumor site.^{[2][3]}

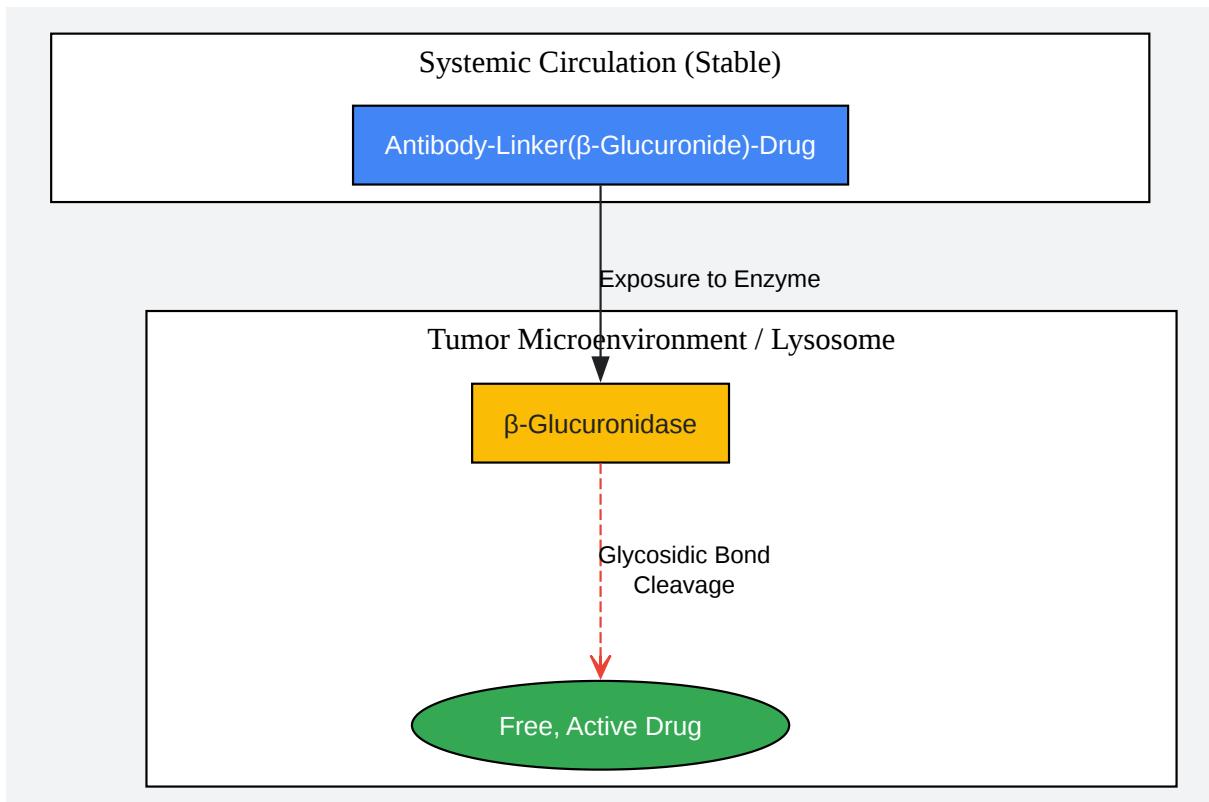
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.^{[1][4]} These triggers exploit the physiological differences between the tumor and healthy tissues, such as differential enzyme expression, lower pH, or a higher reducing potential.^{[5][6][7]} The ability of cleavable linkers to release an unmodified, diffusible payload can lead to the "bystander effect," where the released drug kills not only the targeted antigen-positive cancer cell but also adjacent antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.^{[4][5]} This guide provides a detailed overview of the major classes of cleavable linkers, comparative performance data, and key experimental protocols for their evaluation.


Core Principles and Major Classes of Cleavable Linkers

The central principle behind cleavable linkers is controlled, site-specific payload release.[1][8] They are engineered to be selectively cleaved by stimuli that are more prevalent in tumor tissues than in circulation.[6] There are two primary categories of cleavable linkers: enzyme-cleavable and chemically-cleavable.[1][9]

Enzyme-Cleavable Linkers

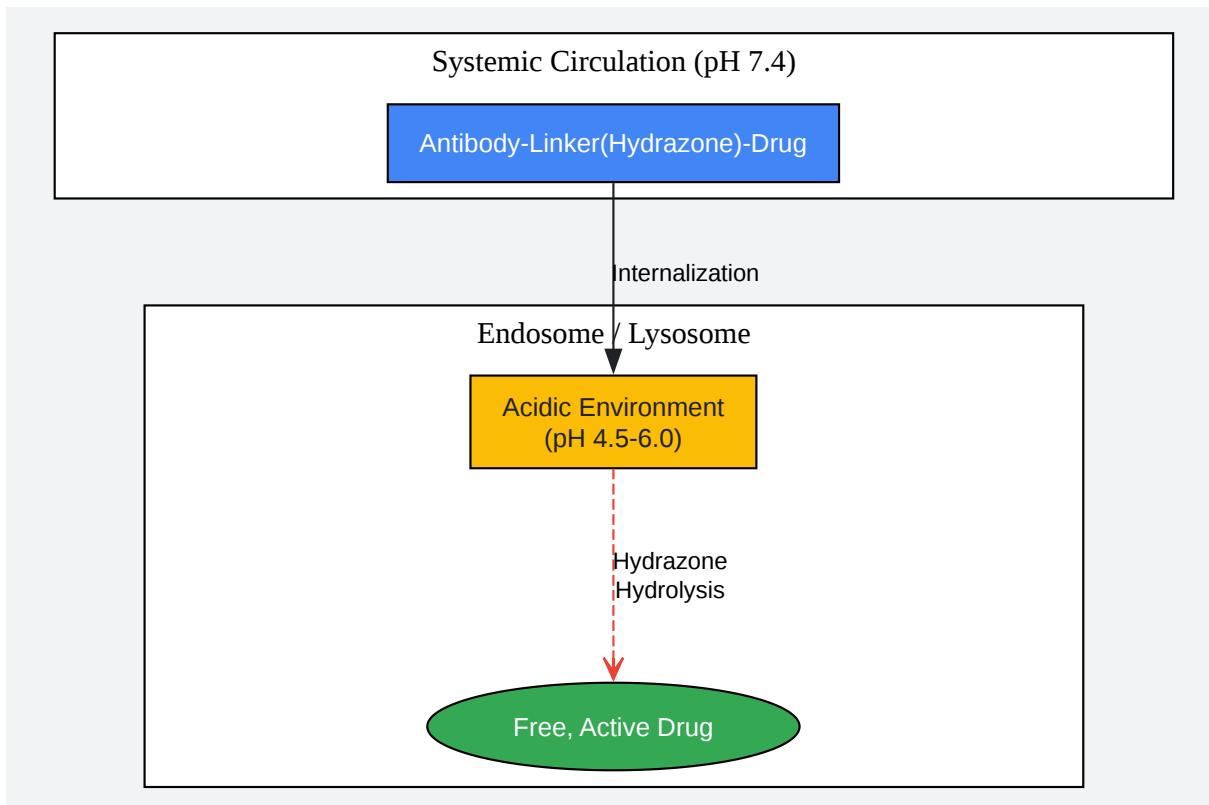
These linkers are designed to be substrates for enzymes that are overexpressed in tumor cells or the tumor microenvironment, particularly within the lysosome.[6][10]


- Peptide-Based Linkers: This is the most clinically validated class of enzyme-cleavable linkers.[11] They typically consist of a short peptide sequence, most commonly the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by lysosomal proteases like Cathepsin B.[5][12][13] Cathepsin B is often upregulated in various cancer types.[13] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B hydrolyzes the peptide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC).[9][12] While initially designed for Cathepsin B, studies have shown that other lysosomal cysteine proteases can also cleave the Val-Cit linker, providing multiple pathways for payload release.[14][15]

[Click to download full resolution via product page](#)

Mechanism of a Cathepsin B-cleavable Val-Cit linker.

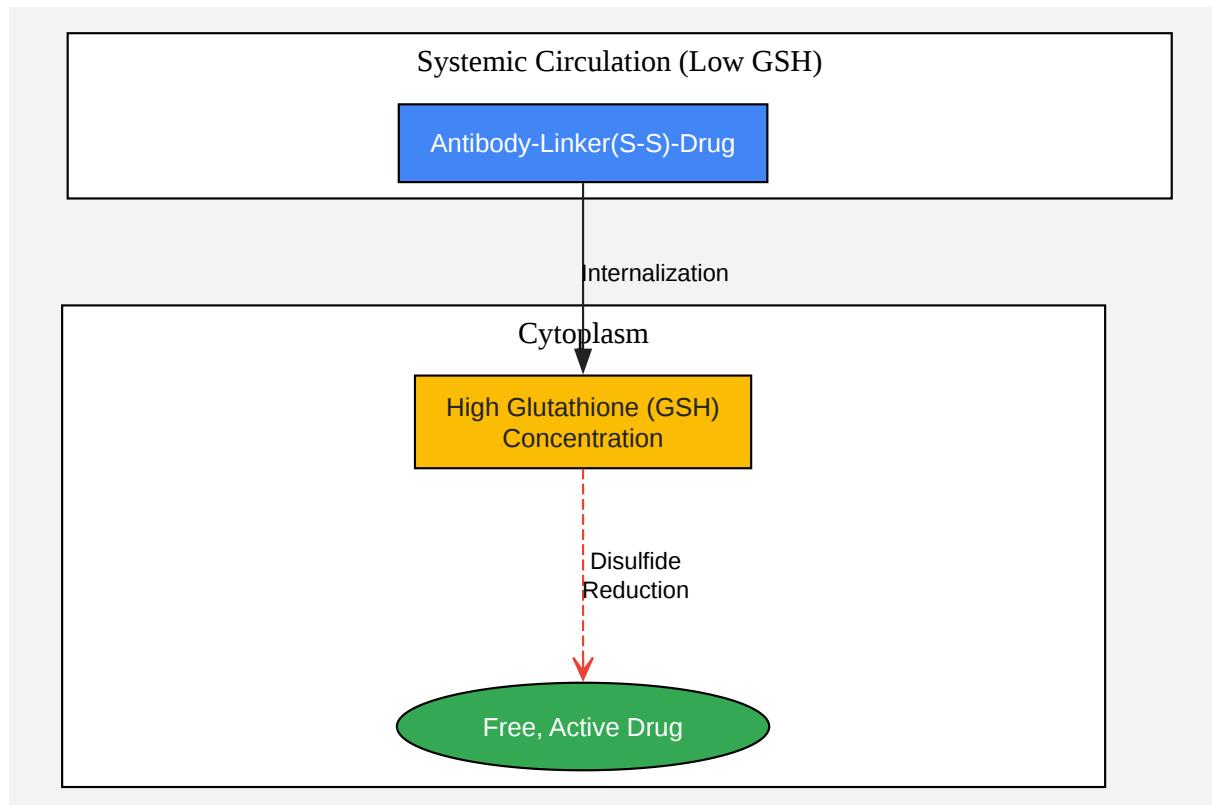
- β -Glucuronide Linkers: This linker type utilizes the lysosomal enzyme β -glucuronidase, which is abundant in lysosomes and overexpressed in some tumor types, particularly in necrotic regions of solid tumors.[16][17][18] The linker consists of a glucuronic acid moiety connected to the drug, often via a self-immolative spacer.[12] The high hydrophilicity of the β -glucuronide group can help mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads.[17][19] These linkers are highly stable in circulation but are efficiently cleaved by β -glucuronidase in the tumor microenvironment or within lysosomes to release the active drug.[17][19][20]


[Click to download full resolution via product page](#)

Mechanism of a β -glucuronidase-cleavable linker.

Chemically-Cleavable Linkers

These linkers exploit the distinct chemical environments of tumors or intracellular compartments compared to the bloodstream.[\[21\]](#)


- pH-Sensitive (Acid-Labile) Linkers: These linkers are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[\[5\]](#)[\[7\]](#)[\[9\]](#) Hydrazone linkers are the most common example.[\[5\]](#)[\[22\]](#) The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[\[22\]](#) While effective, some hydrazone linkers can exhibit instability in circulation, leading to gradual, premature payload release.[\[16\]](#)

[Click to download full resolution via product page](#)

Mechanism of a pH-sensitive hydrazone linker.

- Glutathione-Sensitive (Reducible) Linkers: This strategy leverages the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm.^[2] The cytoplasm has a high concentration of glutathione (GSH) (1–10 mM), a thiol-containing tripeptide, whereas the concentration in plasma is much lower (~5 μ M).^[16] Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream but are readily cleaved by intracellular GSH, releasing the thiol-containing payload.^{[5][23]} The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond to reduce the rate of premature cleavage.^{[21][24]}

[Click to download full resolution via product page](#)

Mechanism of a glutathione-sensitive disulfide linker.

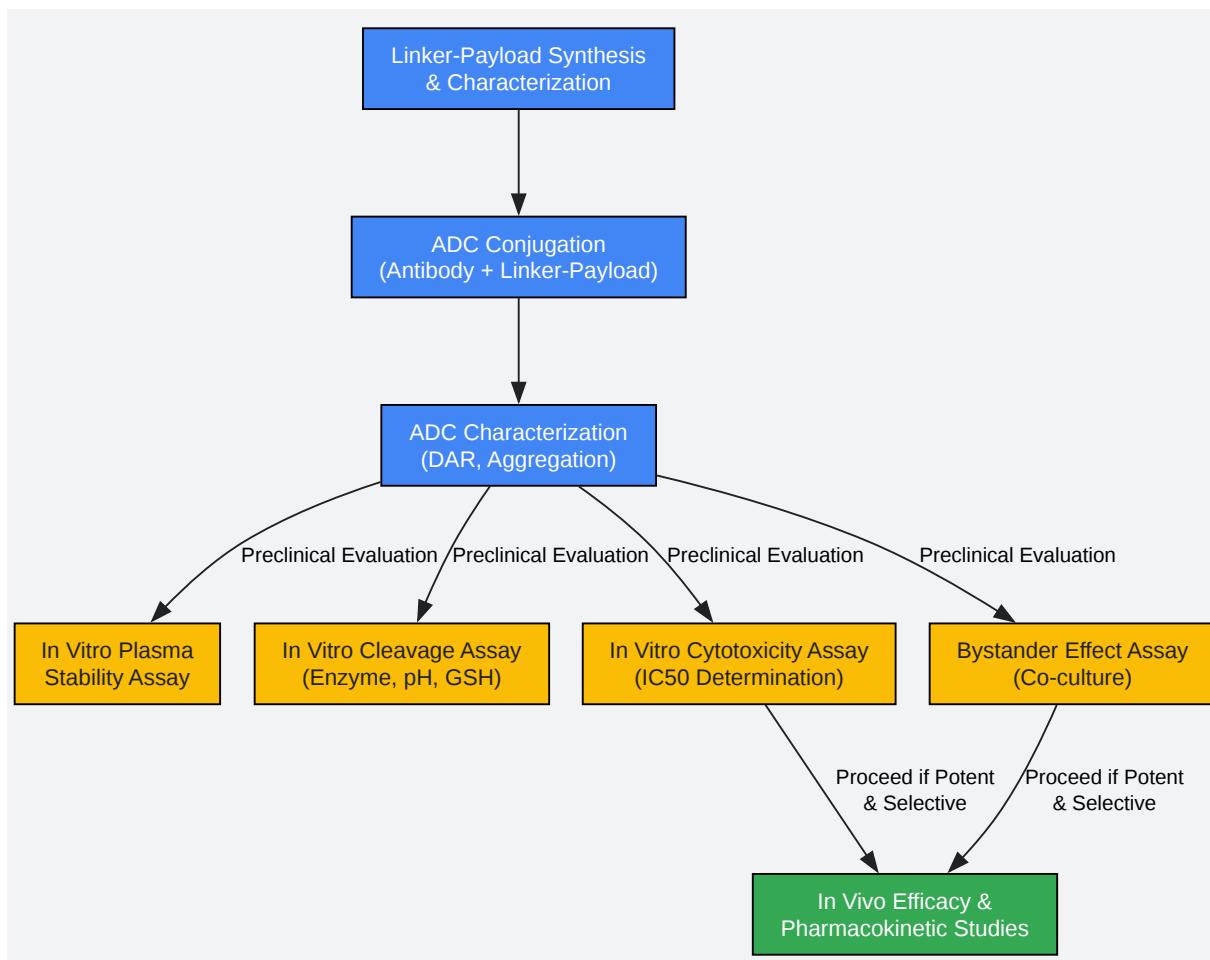
Quantitative Data on Linker Performance

The choice of linker has a profound impact on an ADC's stability, efficacy, and therapeutic window. The following tables summarize comparative data for different cleavable linker types. Note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, conjugation methods, and experimental conditions.^[4]

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker Type	Linker Example	Stability Metric	Value	Species	Reference
pH-Sensitive	Hydrazone	Plasma Half-life	183 hours (at pH 7.4)	In Vitro	[22]
pH-Sensitive	Hydrazone	In vivo hydrolysis rate (Besponsa®)	1.5–2% per day	Human	[1]
Enzyme-Cleavable	Val-Cit-PABC	% Intact ADC after 7 days	~50% (T-DXd)	Rat	[25]
Enzyme-Cleavable	Exo-EVC-PABC	% Intact ADC after 7 days	>50% (Exolinker ADC)	Rat	[25]
Enzyme-Cleavable	Asn-Asn	Stability vs. Human NE	Completely Stable	In Vitro	[26]
Enzyme-Cleavable	Val-Cit	Stability vs. Human NE	Susceptible to cleavage	In Vitro	[27]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers


ADC	Linker Type	Cell Line	Target Antigen	IC50 (ng/mL)	Reference
Trastuzumab-Exo-EVC-Exatecan	Enzyme-Cleavable	NCI-N87	HER2	~1	[28]
Trastuzumab-Deruxtecan (T-DXd)	Enzyme-Cleavable (GGFG)	NCI-N87	HER2	~1	[28]
Anti-CD22-Val-Cit-PBD	Enzyme-Cleavable	WSU-DLCL2	CD22	~0.01 nM	[14]
Anti-CD22-Val(R)-Cit-PBD	Non-cleavable Isomer	WSU-DLCL2	CD22	>0.2 nM	[14]
Anti-HER2-Val-Cit-MMAE	Enzyme-Cleavable	KPL-4 (WT)	HER2	~3 ng/mL	[14]
Anti-HER2-Val-Cit-MMAE	Enzyme-Cleavable	KPL-4 (CTSB KO)	HER2	~3 ng/mL	[14]

Experimental Protocols

A rigorous preclinical evaluation of ADCs with cleavable linkers is essential.[\[29\]](#) This involves a series of in vitro assays to characterize their stability, mechanism of action, and potency.

General Workflow for Cleavable Linker Evaluation

The development and validation of a novel cleavable linker follows a structured workflow, from initial chemical synthesis to comprehensive in vitro and in vivo testing.

[Click to download full resolution via product page](#)

General workflow for the evaluation of a new cleavable linker.

Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and quantify the rate of premature payload release.[29]

Materials:

- Purified ADC

- Control antibody
- Human or animal plasma (e.g., from rat, cynomolgus monkey)
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- Analytical system for quantification (e.g., LC-MS, ELISA)

Procedure:

- Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma.
- Incubate the samples at 37°C.
- At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
- Immediately process the aliquots to stop any further degradation, often by freezing at -80°C or by immediate sample preparation.
- Quantify the amount of intact ADC or released payload. For LC-MS analysis, this may involve immunocapture of the ADC followed by analysis to determine the average drug-to-antibody ratio (DAR) over time.[\[25\]](#) A decrease in DAR indicates linker cleavage.
- Plot the percentage of intact ADC or average DAR against time to determine the stability profile and calculate the half-life.

Protocol: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: To determine the potency (IC50 value) of an ADC on antigen-positive and antigen-negative cell lines.[\[29\]](#)[\[30\]](#)[\[31\]](#)

Materials:

- Antigen-positive (target) and antigen-negative (control) cancer cell lines
- Complete cell culture medium

- ADC, unconjugated antibody, and free payload for controls
- 96-well cell culture plates (clear for MTT, opaque-walled for CellTiter-Glo)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., 10% SDS in 0.01 M HCl) OR CellTiter-Glo® Reagent
- Microplate reader (absorbance or luminescence)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 μ L of medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[31][32]
- ADC Treatment: Prepare serial dilutions of the ADC and controls in culture medium. Add the diluted compounds to the appropriate wells. Include untreated cells as a control for 100% viability.
- Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72 to 144 hours).[32][33]
- Viability Assessment (MTT Method):
 - Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[32]
 - Aspirate the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[33]
 - Read the absorbance at 570 nm.[32]
- Viability Assessment (CellTiter-Glo Method):
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add a volume of reagent equal to the volume of media in the well.

- Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[33]
- Record luminescence.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against the logarithm of ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol: Bystander Effect Assay

Objective: To evaluate the ability of the released ADC payload to kill neighboring antigen-negative cells.[29][31]

Materials:

- Antigen-positive (Ag+) cell line
- Antigen-negative (Ag-) cell line, stably transfected with a fluorescent protein (e.g., GFP)
- ADC and controls
- 96-well plates
- Fluorescence microscope or flow cytometer

Procedure:

- Co-culture Seeding: Seed a mixed population of Ag+ and fluorescent Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
- ADC Treatment: After allowing cells to attach, treat the co-culture with serial dilutions of the ADC. The concentration range should be selected based on prior monoculture experiments: ideally, concentrations that are highly cytotoxic to Ag+ cells but have low to moderate direct toxicity on Ag- cells.[31]
- Incubation: Incubate the plate for 72-120 hours.

- Analysis:
 - Quantify the number of viable, fluorescent Ag- cells using a fluorescence plate reader, fluorescence microscopy with image analysis software, or flow cytometry.
 - Compare the viability of the Ag- cells in the co-culture treated with the ADC to Ag- cells grown in a monoculture and treated with the same ADC concentrations.
- Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture setting, compared to the monoculture, indicates a positive bystander effect.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. adc.bocsci.com [adc.bocsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]
- 15. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. β -Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 18. β -Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 19. Expanded Utility of the β -Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. adc.bocsci.com [adc.bocsci.com]
- 21. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 22. adc.bocsci.com [adc.bocsci.com]
- 23. adc.bocsci.com [adc.bocsci.com]
- 24. njbio.com [njbio.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. chemrxiv.org [chemrxiv.org]
- 29. benchchem.com [benchchem.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 33. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13784200#cleavable-linkers-for-antibody-drug-conjugates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com